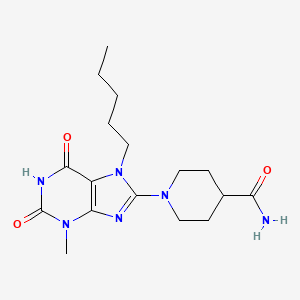
1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26N6O3 and its molecular weight is 362.434. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Polyamides Containing Uracil and Adenine
Research involving the synthesis of polyamides containing uracil and adenine showcases the application of similar complex molecules in creating polymers with specific functionalities. These polyamides, derived from reactions involving compounds like uracil, adenine, and piperazine, indicate the broader utility of such chemicals in designing materials with potential biological interactions or properties, such as water solubility, which could be leveraged in drug delivery systems or as biomaterials (Hattori & Kinoshita, 1979).
Development of Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnagenone and khellinone, involving reactions with piperazine or morpholine, highlights the use of piperidine derivatives in creating molecules with significant anti-inflammatory and analgesic activities. This research demonstrates the potential of such compounds in medicinal chemistry for the development of new drugs targeting cyclooxygenase inhibitors with high COX-2 selectivity, offering insights into drug design and development strategies for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Discovery of sEH Inhibitors
The identification of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase (sEH) from high-throughput screening illustrates the application in discovering new therapeutic agents. The triazine heterocycle, alongside piperidine carboxamide, played a crucial role in achieving high potency and selectivity, underlying the importance of such chemical structures in the development of pharmacological agents aimed at modulating enzymatic activities for therapeutic benefits (Thalji et al., 2013).
Synthesis of CNS Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents demonstrates the application in designing molecules with specific pharmacological targets. This research highlights the process of creating compounds that could modulate CNS activities, potentially leading to new treatments for neurological disorders (Bauer et al., 1976).
Enantioselective Process for CGRP Receptor Inhibitors
The development of an enantioselective process for preparing CGRP receptor antagonists underscores the significance of structural and stereochemical considerations in drug synthesis. This research provides insights into the challenges and strategies in synthesizing chiral drug molecules with high specificity and potency, reflecting the broader implications of such methodologies in pharmaceutical development (Cann et al., 2012).
Propriétés
IUPAC Name |
1-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-3-4-5-8-23-12-14(21(2)17(26)20-15(12)25)19-16(23)22-9-6-11(7-10-22)13(18)24/h11H,3-10H2,1-2H3,(H2,18,24)(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCMMTATXKGXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


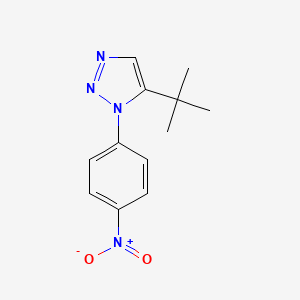
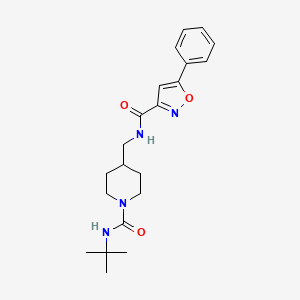

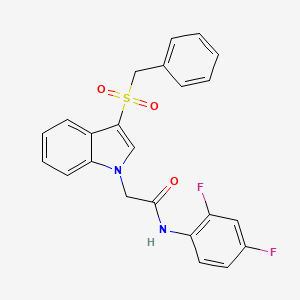
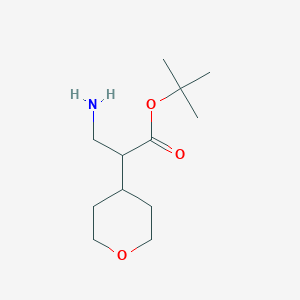
![N-(2,5-dimethylphenyl)-4-[(phenylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B2873774.png)
![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)
![3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2873777.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)
![4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2873779.png)
![1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one](/img/structure/B2873782.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)
